Cycloleucine vs. Glycine: NMDA Receptor Glycine-Site Antagonism Affinity (Ki)
Cycloleucine functions as a competitive antagonist at the strychnine-insensitive glycine site of the NMDA receptor. Its binding affinity is quantified by a Ki of 600 μM, whereas the endogenous agonist glycine binds with high affinity (Ki ~0.1-1 μM) [1][2]. This difference establishes Cycloleucine as a weak, but well-characterized, antagonist suitable for mechanistic studies requiring partial glycine-site blockade without complete receptor silencing [2].
| Evidence Dimension | Binding affinity (Ki) at NMDA receptor glycine site |
|---|---|
| Target Compound Data | Ki = 600 μM |
| Comparator Or Baseline | Glycine: Ki ~0.1-1 μM (agonist) |
| Quantified Difference | Cycloleucine exhibits ~600- to 6000-fold lower affinity than the endogenous agonist. |
| Conditions | Radioligand binding assay, rat brain cortical membranes, [3H]glycine displacement. |
Why This Matters
This quantifies Cycloleucine as a low-affinity competitive antagonist, suitable for experiments where a weak, surmountable blockade is required, in contrast to high-affinity, insurmountable antagonists.
- [1] Snell LD, Johnson KM. Cycloleucine competitively antagonizes the strychnine-insensitive glycine receptor. Eur J Pharmacol. 1988 Jun 22;151(1):165-6. View Source
- [2] Kemp JA, Foster AC, Leeson PD, et al. 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex. Proc Natl Acad Sci U S A. 1988 Sep;85(17):6547-50. View Source
